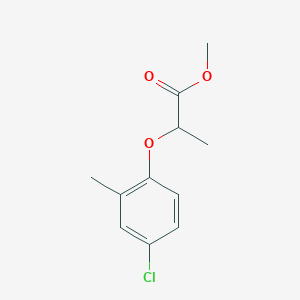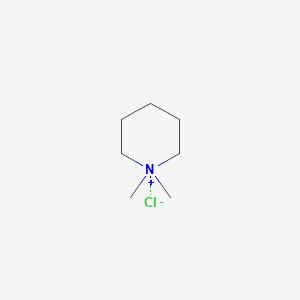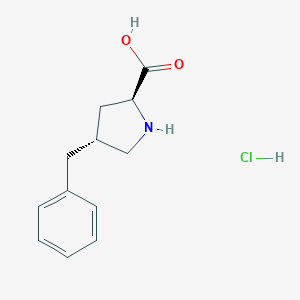
Potassium methyl sulfate
Vue d'ensemble
Description
Potassium Methyl Sulfate (KCH3SO4) is a white crystalline powder . It is also known as Methylsulfuric Acid Potassium Salt . It is used as a multifunctional printing and dyeing scouring agent .
Synthesis Analysis
The synthesis of this compound is generally achieved through the reaction of Methyl Sulfate (CH3OSO2OH) with Potassium Hydroxide (KOH) . The process involves dissolving Methyl Sulfate in water, then slowly adding Potassium Hydroxide. The reaction yields this compound as a solid product .Molecular Structure Analysis
The molecular formula of this compound is CH3KO4S . Its average mass is 150.195 Da and its monoisotopic mass is 149.938904 Da .Physical And Chemical Properties Analysis
This compound is a white crystalline powder that is soluble in water . Its melting point is between 212-217 °C .Applications De Recherche Scientifique
Photosynthetic Enhancement and Fruit Quality
Potassium sulfate, including forms like potassium methyl sulfate, has been studied for its effects on plant physiology and fruit quality. For instance, foliar application of potassium sulfate significantly improved the photosynthetic parameters and fruit quality in pomegranate trees, leading to increased phenolic compounds, antioxidant activity, and better fruit juice pH (Vatanparast et al., 2013).
Agricultural Productivity
Research has shown that the application of potassium sulfate in agriculture, such as in tobacco farming, can positively influence crop yield and quality. Studies indicate that appropriate concentrations and application timing can significantly improve the growth, disease resistance, and overall quality of tobacco plants (Wang Jia-mi, 2015).
Environmental Applications
Potassium sulfate is also utilized in environmental and pollution control applications. For example, it has been used in the degradation of pollutants like methyl paraben, an endocrine disruptor, through electrochemical processes (Steter et al., 2014).
Improving Crop Resilience
The use of potassium sulfate in agriculture has been shown to enhance crop resilience and yield, especially under challenging conditions such as saline soils. Studies on cotton yield demonstrate that polymer-coated potassium chloride, a variant of potassium sulfate, can improve yield, fiber quality, and leaf photosynthesis in cotton plants (Yang et al., 2017).
Safety and Hazards
Orientations Futures
Potassium Methyl Sulfate has excellent catalytic properties and is often used in the field of organic synthesis . It can serve as a catalyst for organic synthesis reactions and esterification reagent, especially for the methylation of phenol . Furthermore, this compound can also be used as an initiator for polymerization reactions . The future directions of this compound could involve further exploration of its catalytic properties and potential applications in organic synthesis and polymerization reactions.
Mécanisme D'action
Target of Action
Potassium Methyl Sulfate, also known as Methyl Sulfate Potassium Salt , primarily targets the Sodium/Potassium-transporting ATPase subunit alpha-1 . This protein plays a crucial role in maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is necessary for osmoregulation, nerve impulse transmission, and muscle contraction .
Mode of Action
Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells . The concentration differences of these charged particles cause a difference in electric potential between the inside and outside of cells, known as the membrane potential . The balance between potassium and sodium is maintained by ion pumps in the cell membrane . The cell membrane potential created by potassium and sodium ions allows the cell to generate an action potential—a “spike” of electrical discharge . The ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function .
Biochemical Pathways
It is known that sulfur is an essential nutrient, necessary for the synthesis of many metabolites . The uptake of sulfate, primary and secondary assimilation, the biosynthesis, storage, and final utilization of sulfur-containing compounds requires a lot of movement between organs, cells, and organelles .
Pharmacokinetics
It’s known that this compound is highly soluble in water , which suggests it could have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
It is known that it has excellent catalytic properties and is often used in the field of organic synthesis . It can be used as a catalyst and esterification reagent for organic synthesis reactions, especially for the methylation of phenol . This compound can also be used as an initiator for polymerization reactions .
Action Environment
This compound is a highly water-soluble salt compound . It has strong corrosiveness and irritability, and should be handled with care . It should be stored in a dry, sealed container, away from heat and fire sources . It should also avoid contact with acids and oxidants to prevent dangerous reactions . The environmental factors such as temperature, humidity, and pH could potentially influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Potassium methyl sulfate plays a role in biochemical reactions, particularly in organic synthesis. It can act as a catalyst and esterification agent, especially for the methylation of phenol
Molecular Mechanism
It’s known that it can react with alcohols to form corresponding sulfates
Metabolic Pathways
It’s known that the compound can be used in organic synthesis
Transport and Distribution
Subcellular Localization
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium methyl sulfate involves the reaction of methyl sulfate with potassium hydroxide.", "Starting Materials": ["Methyl sulfate", "Potassium hydroxide"], "Reaction": [ "Add methyl sulfate dropwise to a solution of potassium hydroxide in water", "Heat the mixture at 50-60°C for several hours", "Cool the mixture and filter the precipitated potassium methyl sulfate", "Wash the product with cold water and dry in a desiccator" ] } | |
Numéro CAS |
562-54-9 |
Formule moléculaire |
CH4KO4S |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
potassium;methyl sulfate |
InChI |
InChI=1S/CH4O4S.K/c1-5-6(2,3)4;/h1H3,(H,2,3,4); |
Clé InChI |
QSGKLHYFBNRKBE-UHFFFAOYSA-N |
SMILES isomérique |
COS(=O)(=O)[O-].[K+] |
SMILES |
COS(=O)(=O)[O-].[K+] |
SMILES canonique |
COS(=O)(=O)O.[K] |
Autres numéros CAS |
562-54-9 |
Pictogrammes |
Irritant; Health Hazard |
Numéros CAS associés |
75-93-4 (Parent) |
Synonymes |
Potassium methyl sulfate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Potassium Methyl Sulfate affect skeletal muscle, specifically in the context of denervation?
A1: Research suggests that this compound, often used to depolarize muscle cells, can influence the uptake of certain compounds in denervated skeletal muscle. For instance, studies show that denervated muscles exhibit increased uptake of tritium-labeled decamethonium compared to normal muscles, and this uptake can be reduced by this compound []. This suggests a role for this compound in modulating the physiological changes occurring in denervated muscle, potentially impacting the function and pharmacology of these tissues.
Q2: What is the role of this compound in studying acetylcholine receptors (AChRs) and cholinesterase (ChE) in nerve-muscle interactions?
A2: this compound has been utilized to investigate the role of nerve activity in the distribution of AChRs and ChE at neuromuscular junctions. Studies have shown that even when this compound is used to depolarize nerve and muscle cells in culture, the localization of AChRs and ChE at nerve-muscle contact sites still occurs []. This suggests that the nerve-derived signals influencing AChR and ChE clustering are likely independent of traditional electrical activity mediated by action potentials.
Q3: Can this compound be used to study synaptic plasticity in the brain?
A3: Yes, this compound has been employed as a tool in electrophysiology experiments exploring synaptic plasticity. For instance, researchers used intracellular injections of this compound to depolarize hippocampal neurons, mimicking postsynaptic activity []. This allowed them to study the induction of long-term depression (LTD) and explore the temporal requirements for associative synaptic plasticity in the hippocampus.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



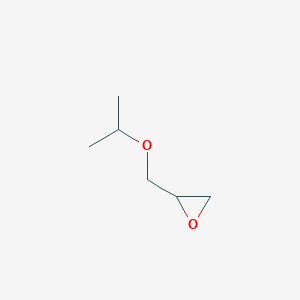

![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)

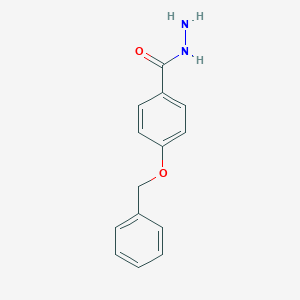


![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
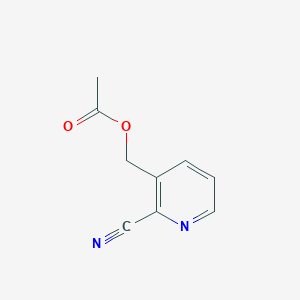

![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)
